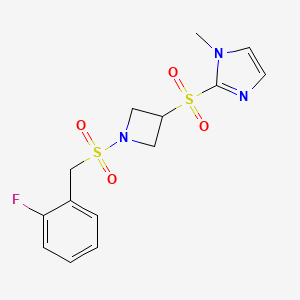

![molecular formula C9H16ClNO2 B2514195 3-氨基双环[3.2.1]辛烷-3-羧酸;盐酸盐 CAS No. 2248291-24-7](/img/structure/B2514195.png)

3-氨基双环[3.2.1]辛烷-3-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

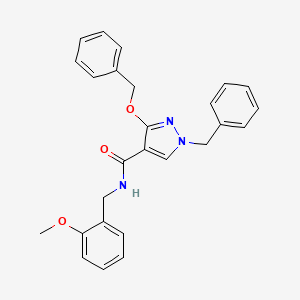

The compound 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid; hydrochloride is a bicyclic amino acid that has been the subject of various synthetic studies due to its potential applications in transport systems and as a model substrate for discrimination of amino acid transport systems . Its structure includes an additional methylene group compared to its bicycloheptane analogue, which results in an optically symmetrical amino acid, eliminating the need for optical resolution to obtain a homogeneous test substrate .

Synthesis Analysis

The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been achieved through different routes. One approach involves the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate with O,O'-dibenzoyltartaric acid, followed by isomerization, hydrogenation, and hydrolysis to obtain various enantiomers . Another method includes a single-step synthesis on a gram scale of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine to confer chirality . Additionally, di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives have been synthesized via dihydro-1,3-oxazine or γ-lactone intermediates .

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized compounds have been determined using techniques such as NMR spectroscopy and X-ray crystallography. The relative configurations of the synthesized compounds were determined based on 3J(H,H) coupling constants . The crystal structure of related compounds, such as 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, has also been determined by X-ray diffraction .

Chemical Reactions Analysis

The synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been evaluated for their reactivity with Na+-independent amino acid transport systems, showing more reactivity than the bicycloheptane analogue . The compounds have also been used to prepare a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, with their biological activity evaluated on the GABA receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and their derivatives have been studied through various analytical techniques. The solubility profile and enantiomeric purity of the compounds have been measured, with some studies using chiral-HPLC for determination . The NMR spectroscopy has been extensively used for the assignment of the bicyclic carbon and proton resonances .

科学研究应用

合成和转运应用

3-氨基双环[3.2.1]辛烷-3-羧酸已合成并与其他双环庚烷类似物进行比较,以了解它们对艾氏腹水瘤细胞和鼠肝癌细胞系 HTC 中的 Na+-非依赖性膜转运系统 L 的特异性。这些研究强调了它们与 Na+-非依赖性氨基酸转运系统相比与其他系统更高的反应性 (Christensen 等,1983)。

对映异构体和衍生物的合成

3-氨基双环化合物的对映异构体和衍生物的合成已得到探索。例如,2,3-二烯-3-氨基双环[2.2.2]辛-5-烯-2-羧酸及其饱和类似物的有效合成是通过异构化、氢化和水解实现的 (Palkó 等,2013)。

合成和结构研究的转化

对二-内-3-氨基双环-[2.2.2]辛-5-烯-2-羧酸衍生物的合成和转化进行了研究。这些转化包括类似物全-内-3-氨基-5-羟基双环[2.2.2]辛烷-2-羧酸的制备,并使用 IR 和 NMR 确定它们的结构 (Palkó 等,2011)。

在肽模拟和构象研究中的应用

对源自酒石酸和 α-氨基酸的双环的合成和反应性进行的研究,包括 3-氮杂-6,8-二氧双环[3.2.1]辛烷-7-羧酸,已显示在肽模拟和研究构象受限二肽等排异物中具有应用 (Guarna 等,1999)。

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .

作用机制

Target of Action

The primary target of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride is the Na±independent membrane transport system L . This system is found in various cell types, including the Ehrlich ascites tumor cell and the rat hepatoma cell line HTC .

Mode of Action

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride: interacts with its target by inhibiting the cellular uptake of known system-specific amino acids . This compound has been found to be more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of the test cells .

Biochemical Pathways

The biochemical pathway affected by 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride is the amino acid transport system. Specifically, it inhibits the Na±independent system L, which favors neutral amino acids

Result of Action

The molecular and cellular effects of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride ’s action are primarily related to its inhibitory effect on the cellular uptake of system-specific amino acids . This can potentially affect the metabolic processes within the cell that rely on these amino acids.

属性

IUPAC Name |

3-aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-6-1-2-7(3-6)5-9;/h6-7H,1-5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMUHDONAYPOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)